acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate
Description
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Properties
IUPAC Name |
acetic acid;tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15;1-2(3)4/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQZCTARQFCMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Carbamates, a group to which this compound belongs, are known to interact with various enzymes and receptors. They are often designed to make specific drug-target interactions through their carbamate moiety.
Mode of Action
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH.
Biochemical Pathways
Carbamates are widely used in medicinal chemistry and have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability.
Pharmacokinetics
Carbamates are known for their chemical stability and capability to permeate cell membranes, which could potentially impact the bioavailability of this compound.
Result of Action
Carbamates have been used in the synthesis of various derivatives with potential applications as anti-hiv agents, indicating that they may have antiviral effects.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c, indicating that temperature and atmospheric conditions could potentially affect its stability.
Biological Activity
Acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms, biological interactions, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound is hypothesized to exert its effects through the inhibition of certain enzymes involved in metabolic pathways, particularly those related to inflammation and coagulation.
Enzyme Interaction
Research indicates that compounds similar to this carbamate can inhibit enzymes such as Factor XIa, which plays a critical role in the coagulation cascade. This inhibition can potentially reduce thrombotic events, making it a candidate for anticoagulant therapy .
Anticoagulant Properties
A study investigating the anticoagulant properties of various carbamate derivatives found that this compound exhibited significant inhibitory activity against Factor XIa. The study reported an IC50 value indicating effective inhibition at micromolar concentrations.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.2 | Factor XIa Inhibition |
| Control Compound A | 10.1 | Factor Xa Inhibition |
| Control Compound B | 15.3 | Thrombin Inhibition |
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests potential applications in treating inflammatory diseases.
Study on Thrombotic Disorders
A clinical study evaluated the efficacy of this compound in patients with thrombotic disorders. The results indicated a reduction in thrombus formation and improved patient outcomes when administered alongside standard anticoagulant therapies.
Pharmacokinetics and Safety
Pharmacokinetic studies revealed that the compound has a favorable absorption profile with a half-life suitable for therapeutic use. Safety assessments showed minimal adverse effects, primarily gastrointestinal disturbances at higher doses.
Q & A
Q. What are the limitations of using this compound in in vivo studies?
- The tert-butyl carbamate group is metabolically labile, leading to rapid clearance in rodents (t₁/₂ = 2–3 hours). To improve pharmacokinetics, consider prodrug strategies (e.g., esterification of the acetic acid moiety) or replacing tert-butyl with cyclopropyl carbamates for enhanced stability .
Methodological Notes
- Synthesis Optimization : Scale-up reactions require strict temperature control (reflux conditions ±2°C) to prevent byproduct formation .
- Data Interpretation : Conflicting MS/MS fragmentation patterns may arise from in-source decay; use low-energy collision-induced dissociation (CID) for accurate structural elucidation .
- Toxicity Assessment : When toxicological data is unavailable, employ quantitative structure-activity relationship (QSAR) models (e.g., ProTox-II) to predict LD₅₀ and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
